5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE
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Overview
Description
5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE is an organic compound with the molecular formula C9H8ClNO4. It is also known as 5′-chloro-2′-hydroxy-3′-nitro-propiophenone. This compound is characterized by the presence of a chloro group, a hydroxy group, and a nitro group attached to a phenyl ring, along with a propanone side chain. It is commonly used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE typically involves the nitration of 5-chloro-2-hydroxyacetophenone followed by a Friedel-Crafts acylation reaction. The nitration process introduces the nitro group into the aromatic ring, while the Friedel-Crafts acylation attaches the propanone side chain. Common reagents used in these reactions include nitric acid, sulfuric acid, and acetyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Formation of 1-(5-chloro-2-oxo-3-nitrophenyl)propan-1-one.
Reduction: Formation of 1-(5-chloro-2-hydroxy-3-aminophenyl)propan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, such as enzymes and receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE can be compared with other similar compounds, such as:
- 1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one
- 3-(2-Chloro-5-nitrophenyl)-1-cyclopropyl-2-propen-1-one
- 1-(2-Hydroxy-5-isopropylphenyl)propan-1-one
- 3-(4-Chloro-3-nitrophenyl)-1-(2-furyl)-2-propen-1-one
These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The presence of different functional groups can significantly influence their chemical reactivity and biological activities, making each compound unique in its applications .
Properties
IUPAC Name |
1-(5-chloro-2-hydroxy-3-nitrophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-2-8(12)6-3-5(10)4-7(9(6)13)11(14)15/h3-4,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANYDHDAOAMYKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574196 |
Source
|
Record name | 1-(5-Chloro-2-hydroxy-3-nitrophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90537-41-0 |
Source
|
Record name | 1-(5-Chloro-2-hydroxy-3-nitrophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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